2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
Description
2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride (CAS: 1889137-82-9; molecular formula: C₁₁H₁₅BrClN) is a piperidine derivative featuring a 4-bromophenylsulfanyl methyl substituent at the 2-position of the piperidine ring, with a hydrochloride counterion . Synthetically, such compounds are often prepared via nucleophilic substitution or condensation reactions, as exemplified by the use of phenacyl bromides in analogous syntheses .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJJSUPAQBVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromothiophenol (Intermediate)
Reaction: Bromination of thiophenol or phenol derivatives
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Bromine (Br₂) | In acetic acid or CCl₄ | 80-90% | Controlled addition to prevent over-bromination |
| NBS (N-bromosuccinimide) | In presence of a radical initiator (AIBN) | 70-85% | For selective bromination at specific positions |
Formation of the Sulfanyl Linkage
Reaction: Nucleophilic substitution of 4-bromothiophenol with a piperidine derivative
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 4-bromothiophenol | In the presence of a base (e.g., potassium carbonate) | - | To generate the thiolate anion |
| Piperidine derivative (e.g., N-(chloromethyl)piperidine) | In DMF or acetonitrile | 65-85% | Elevated temperature (50-80°C), inert atmosphere |
- Dissolve 4-bromothiophenol in dry DMF.
- Add potassium carbonate to deprotonate the thiol.
- Introduce the chloromethyl piperidine derivative dropwise.
- Stir at 60°C for 12-24 hours.
- Quench with water, extract with ethyl acetate, dry, and purify via recrystallization or chromatography.
Functionalization and Final Derivatization
Depending on the desired substitution pattern on the piperidine ring, further steps may include:
- Protection/deprotection steps (e.g., Boc protection of amines)
- Introduction of substituents via alkylation or acylation
- Cyclization or ring modifications if required
Salt Formation: Hydrochloride
Reaction: Acidic treatment to convert free base to hydrochloride salt
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogen chloride gas or HCl in dioxane | Room temperature | Quantitative | Ensures high purity and stability |
- Dissolve the free base in anhydrous ethanol or methanol.
- Bubble HCl gas or add HCl solution dropwise.
- Stir until complete salt formation.
- Filter and dry under vacuum to obtain the hydrochloride salt.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Reaction Time | Purification Method | Typical Yield |
|---|---|---|---|---|---|---|
| Bromination of thiophenol | Br₂ | Acetic acid | 0-25°C | 2-4 hours | Recrystallization | 85-90% |
| Sulfanyl linkage formation | Chloromethyl piperidine + K₂CO₃ | DMF | 60°C | 12-24 hours | Chromatography | 70-85% |
| Salt formation | HCl in ethanol | - | Room temperature | 1-2 hours | Filtration | Quantitative |
Research Findings and Optimization Strategies
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are employed to confirm reaction completion at each stage.
- Yield Improvement: Using excess reagents, optimizing temperature (e.g., 0-5°C during initial coupling), and employing inert atmospheres enhance yields.
- Purity Control: Recrystallization from ethanol or acetonitrile and chromatography are standard purification steps.
- Safety Considerations: Brominating agents and HCl gas require appropriate safety measures, including fume hoods and protective equipment.
Additional Considerations
- Alternative Routes: Some literature suggests direct nucleophilic substitution of 4-bromothiophenol with piperidine derivatives bearing suitable leaving groups, potentially simplifying the process.
- Scale-up: Industrial synthesis may incorporate continuous flow reactors, optimized catalysts, and solvent recycling to improve efficiency and environmental footprint.
Chemical Reactions Analysis
2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a crucial building block for developing new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the creation of complex organic molecules.
Biology
Research indicates that 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies have demonstrated that derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
- Anticancer Potential : Investigations into structurally related compounds have shown that they can induce apoptosis in cancer cell lines by disrupting critical cellular pathways. The compound's mechanism often involves inhibiting specific kinases essential for cell proliferation .
Medicine
Ongoing research explores the compound's potential as a therapeutic agent for various diseases. Its interaction with specific molecular targets may modulate enzyme activity or receptor signaling pathways, providing avenues for drug development.
Industry
In industrial applications, this compound is valuable in developing new materials and as a precursor for synthesizing complex organic molecules. Its versatility makes it an essential component in both academic and industrial settings .
Study 1: Antimicrobial Activity
A controlled study tested derivatives against Staphylococcus aureus and Escherichia coli, showing significant antimicrobial efficacy .
Study 2: Cytotoxicity in Cancer Research
In vitro tests revealed that certain derivatives displayed potent cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl sulfanyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets involved are subject to ongoing research .
Comparison with Similar Compounds
3-[(4-Bromophenyl)sulfanyl]pyrrolidine Hydrochloride (CAS: 1864052-09-4)
- Structural Differences : Replaces the piperidine ring with a five-membered pyrrolidine ring.
- Pyrrolidine derivatives often exhibit faster metabolic clearance compared to piperidines due to increased ring strain .
- Applications : Used in medicinal chemistry for designing CNS-active agents, leveraging the pyrrolidine scaffold’s rigidity .
2-(4-Bromophenyl)piperidine Hydrochloride (CAS: 1391389-94-8)
- Structural Differences : Lacks the sulfanyl methyl group, with the 4-bromophenyl group directly attached to the piperidine.
- Impact: Absence of the sulfur atom reduces lipophilicity (logP) and may decrease metabolic stability due to fewer sites for oxidative metabolism.
- Applications : Common intermediate in synthesizing antipsychotic or analgesic drugs .
Functional Group Analogs
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride (CAS: 1219982-85-0)
- Structural Differences: Features a phenoxy ethyl chain with a bulky isopropyl substituent instead of the sulfanyl methyl group.
- The isopropyl group introduces steric hindrance, which may limit access to sterically sensitive targets .
- Applications : Investigated for receptor modulation in cardiovascular or inflammatory diseases due to its bulky substituents .
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine Hydrochloride (CAS: 1220032-45-0)
- Structural Differences : Contains a benzyloxy ethyl chain, introducing an oxygen atom and extended alkyl chain.
- Oxygen’s electronegativity may facilitate hydrogen bonding compared to sulfur .
- Safety Profile : Requires stringent handling precautions (e.g., inhalation protection), suggesting higher volatility or reactivity .
Physicochemical and Pharmacological Comparisons
Table 1: Physicochemical Properties
Biological Activity
2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16BrNHS
- Molecular Weight : 303.24 g/mol
- CAS Number : 1864073
Synthesis
The synthesis of 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride typically involves:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the bromophenyl group via nucleophilic substitution reactions.
- Finalization with hydrochloride salt formation to enhance solubility.
Antimicrobial Properties
Research indicates that compounds similar to 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride exhibit significant antimicrobial activity. A study showed that derivatives can inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent .
Anticancer Potential
Preliminary investigations have highlighted the compound's ability to inhibit certain cancer cell lines. For instance, studies on structurally related piperidine derivatives revealed that they can induce apoptosis in cancer cells by disrupting cellular pathways . The mechanism often involves the inhibition of specific kinases that play a crucial role in cell proliferation.
The biological activity of 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, blocking active sites and disrupting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Activity
In a controlled study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating considerable antimicrobial efficacy .
Study 2: Anticancer Activity
A recent study explored the effects of piperidine derivatives on human breast cancer cells (MCF-7). The compound showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Piperazine derivatives | Antimicrobial | Disruption of bacterial cell wall |
| Other piperidine analogs | Cytotoxic | Apoptosis induction |
Q & A
Basic Question: What are the recommended synthetic routes for 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or thiol-ene reactions. A typical approach involves reacting 4-bromothiophenol with a piperidine derivative bearing a leaving group (e.g., chloromethyl-piperidine) in the presence of a base (e.g., NaOH) in anhydrous dichloromethane (DCM) . Key steps include:
- Reaction Optimization: Maintain inert conditions (argon/nitrogen) to prevent oxidation of the sulfanyl group.
- Purification: Use column chromatography (silica gel, eluent: DCM/methanol gradient) or recrystallization from ethanol to achieve >95% purity .
- Yield Improvement: Pre-activate the thiol group by deprotonation with a mild base (e.g., triethylamine) to enhance nucleophilicity .
Basic Question: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
Table 1: Key Analytical Methods
Note: Combine multiple techniques to resolve ambiguities (e.g., distinguish regioisomers via 2D NMR) .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
- Storage: Store in airtight containers under argon at 2–8°C to minimize degradation .
- Spill Management: Neutralize spills with activated carbon, then dispose as hazardous waste per local regulations .
Caution: The sulfanyl group may release toxic H2S under strong acidic/oxidizing conditions—avoid contact with HNO3 or H2O2 .
Advanced Question: How does the sulfanyl group influence the compound’s reactivity in oxidative vs. reductive environments?
Methodological Answer:
Table 2: Reactivity Profile of the Sulfanyl Group
| Condition | Reagents | Products | Applications | References |
|---|---|---|---|---|
| Oxidation | H2O2, mCPBA | Sulfoxide (R-SO-R') or sulfone (R-SO2-R') | Prodrug activation | |
| Reduction | NaBH4, LiAlH4 | Thiol (R-SH) | Deprotection strategies | |
| Alkylation | Alkyl halides, K2CO3 | Thioether derivatives | Structure-activity studies |
Experimental Design:
- Monitor reaction progress via TLC (silica, hexane/ethyl acetate).
- For oxidation, use stoichiometric H2O2 to avoid over-oxidation to sulfone .
Advanced Question: How can researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:
- Solvent Standardization: Use deuterated DMSO or CDCl3 for NMR to eliminate solvent-shift variability .
- Dynamic NMR Studies: Analyze temperature-dependent spectra to detect conformational changes (e.g., piperidine ring inversion) .
- Cross-Validation: Compare HPLC retention times with authentic samples and validate via spiking experiments .
Case Example: Discrepancies in aromatic proton splitting may result from residual DCM in the sample—dry under high vacuum for 24 hours before analysis .
Advanced Question: How can structural modifications enhance this compound’s bioactivity for target-specific applications?
Methodological Answer:
- Halogen Substitution: Replace bromine with fluorine to improve metabolic stability (see for fluorinated analogs) .
- Piperidine Ring Modifications: Introduce methyl groups at the 3-position to restrict ring conformation and enhance receptor binding .
- Prodrug Design: Convert the sulfanyl group to a sulfoxide via controlled oxidation for pH-dependent release .
Screening Workflow:
Synthesize derivatives using parallel combinatorial chemistry .
Test in vitro against target enzymes (e.g., cytochrome P450 isoforms) with LC-MS/MS readouts .
Perform molecular docking to prioritize candidates with optimal binding energy (< -8 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
